1-((1-Phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride
Description
1-((1-Phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Its structure comprises a propan-2-ol backbone substituted with:
- Amino group: 1-phenylethylamine, providing stereochemical diversity and lipophilicity.
- Phenoxy group: 4-propylphenoxy, influencing receptor binding and metabolic stability.
- Hydrochloride salt: Enhances solubility and bioavailability.
This compound shares structural similarities with classical beta-blockers like propranolol and nadolol but differs in substituent groups, which modulate pharmacological activity, selectivity, and toxicity .
Properties
IUPAC Name |
1-(1-phenylethylamino)-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c1-3-7-17-10-12-20(13-11-17)23-15-19(22)14-21-16(2)18-8-5-4-6-9-18;/h4-6,8-13,16,19,21-22H,3,7,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYNJDGEQBPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473266-74-9 | |
| Record name | 2-Propanol, 1-[(1-phenylethyl)amino]-3-(4-propylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473266-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Phenylethylamine Core: This step involves the reaction of phenylethylamine with appropriate reagents to form the core structure.
Attachment of the Propylphenoxy Group:
Final Assembly and Hydrochloride Formation: The final step includes the assembly of the complete molecule and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-Phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1-Phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-((1-Phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares key structural features of 1-((1-phenylethyl)amino)-3-(4-propylphenoxy)propan-2-ol hydrochloride with similar beta-blockers:
*Calculated based on molecular formula C16H28ClNO2 .
Pharmacological and Toxicological Profiles
Propranolol HCl
- Activity: Non-selective β1/β2 antagonist with membrane-stabilizing effects.
- Toxicity : LD50 (oral, rat) = 466 mg/kg; targets cardiovascular system .
- Key Difference: The target compound’s 1-phenylethyl group may reduce β-blocking efficacy but increase CNS activity compared to propranolol’s isopropyl group .
Dexpropranolol HCl
- Activity: R-enantiomer of propranolol; minimal β-blocking activity but retains membrane stabilization .
- Key Difference: The target compound’s 4-propylphenoxy group likely enhances selectivity for peripheral receptors over naphthyloxy-based derivatives .
Nadolol
- Activity: Non-selective with prolonged action due to tert-butyl and tetrahydronaphthyloxy groups.
- Key Difference: Nadolol’s bicyclic oxy group reduces CNS penetration, unlike the target compound’s monocyclic 4-propylphenoxy .
Penbutolol HCl
Metabolic and Physicochemical Properties
- Metabolic Stability: The 4-propylphenoxy group may slow oxidative metabolism compared to naphthyloxy (propranolol) or tetrahydro-naphthyloxy (nadolol) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
